5-(1H-indol-2-yl)oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84978-69-8 |
|---|---|
Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
5-(1H-indol-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C11H8N2O/c1-2-4-9-8(3-1)5-10(13-9)11-6-12-7-14-11/h1-7,13H |
InChI Key |
BEBLWCZQFBJRRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CN=CO3 |
solubility |
21.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Mechanistic Investigations of 5 1h Indol 2 Yl Oxazole Synthetic Pathways
Proposed Reaction Mechanisms for Key Transformations
The formation of the oxazole (B20620) ring attached to the indole (B1671886) core often involves complex, multi-step sequences. These can range from classical condensation reactions to modern metal-catalyzed cascade processes, each with distinct mechanistic features.
Iminophosphoranes : The use of iminophosphorane intermediates provides a powerful method for constructing the oxazole ring. In a strategy reported for analogous 2,5-disubstituted oxazoles, an iminophosphorane is generated in situ from an isothiocyanate and a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃) or its polymer-supported version (poly-TPP). tandfonline.comtandfonline.com This intermediate then undergoes cyclization with a β-keto azide. tandfonline.com The use of a polymer-supported phosphine is particularly advantageous as it simplifies the removal of the triphenylphosphine oxide byproduct, which often requires tedious chromatographic separation. tandfonline.com This methodology has been shown to be effective under mild, room-temperature conditions. tandfonline.com
Acylpyridinium Salts : A highly efficient approach for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids involves the formation of an acylpyridinium salt as a key reactive intermediate. nih.gov In this process, the carboxylic acid is first activated in situ, for example with a triflylpyridinium reagent, to form a mixed anhydride. This activated species is then attacked by a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to generate the acylpyridinium salt. nih.gov This electrophilic intermediate is subsequently trapped by a deprotonated isocyanoacetate, which leads to an intermediate that cyclizes to furnish the final oxazole product. nih.gov
Oxazolines : Oxazolines are common and crucial intermediates in several oxazole syntheses, most notably the van Leusen oxazole synthesis. nih.gov This reaction typically involves the base-mediated condensation of an aldehyde (such as an indole-3-carbaldehyde) with tosylmethyl isocyanide (TosMIC). nih.govsemanticscholar.org The deprotonated TosMIC adds to the aldehyde, and the resulting alkoxide attacks the isocyano group to form an oxazoline (B21484) intermediate. nih.gov The final oxazole is then formed through the elimination of p-toluenesulfinic acid (-TosH). nih.gov Hypervalent iodine reagents can also be used to mediate the oxidative cyclization of N-allylamides and N-propargylamides to yield oxazoline intermediates, which can be further transformed into oxazoles. nsf.gov
Photochemical methods offer an alternative, metal-free approach to oxazole synthesis. These reactions often proceed through unique mechanisms involving electron transfer and highly reactive intermediates. A photoinduced protocol has been developed that utilizes the [3+2] cycloaddition of carbenes and nitriles. nih.gov The process is initiated by the photolysis of a diazo compound, which generates a singlet carbene. This highly reactive species is then trapped by a nitrile to form the oxazole ring. nih.gov This versatile and general method does not require metal catalysts or photosensitizers and has been successfully applied to the synthesis of biologically relevant indolyl-oxazoles like pimprinine (B1677892). nih.gov
Cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for the rapid assembly of complex molecules like indolyl-oxazoles. These sequences minimize waste and purification steps, making them attractive for synthetic applications.
One-pot, three-component syntheses of 5-(3-indolyl)oxazoles have been developed utilizing a palladium-catalyzed amidation–coupling–cyclization–isomerization sequence. rsc.org Similarly, new 1,3-oxazole-linked quinoxaline (B1680401) derivatives have been synthesized via a one-pot cascade reaction involving 3-chloroquinoxaline-2-amines, benzoyl chlorides, and propargylamine, catalyzed by a Pd-Cu system. researchgate.net This reaction proceeds through an initial N-propargylamide formation, followed by a Sonogashira coupling and subsequent cyclization to yield the oxazole ring. researchgate.net The chemoselectivity of such cascade reactions can be influenced by the substrate, reaction conditions, and catalyst control.
Influence of Reaction Conditions and Environment
The outcome of a chemical synthesis is profoundly influenced by the reaction environment. Parameters such as solvent, temperature, and the nature of the catalyst can dictate the reaction rate, yield, and even the product distribution.
The choice of solvent and the reaction temperature are critical parameters that must be optimized to achieve high yields in oxazole synthesis. In the synthesis of oxazoles from carboxylic acids via acylpyridinium intermediates, a survey of solvents revealed that dichloromethane (B109758) (CH₂Cl₂) was superior to dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), 1,4-dioxane, and acetonitrile (B52724) (MeCN). acs.org The reaction temperature also plays a significant role; increasing the temperature from room temperature to 40 °C in CH₂Cl₂ dramatically improved the yield from 70% to 96% and reduced the reaction time. acs.org
Similarly, in a zinc-catalyzed tandem cycloisomerization/hydroxyalkylation reaction to form substituted oxazoles, dichloroethane (DCE) was found to be the optimal solvent compared to toluene, 1,4-dioxane, acetonitrile, chloroform, THF, and DMF. mdpi.com The ideal temperature for this specific transformation was determined to be 70 °C. mdpi.com In the classic van Leusen synthesis of indolyl-oxazoles, reactions are often carried out in refluxing methanol (B129727) or a mixture of dimethyl ether (DME) and methanol. nih.govsemanticscholar.org
Table 1: Effect of Solvent and Temperature on Oxazole Synthesis
| Reaction Type | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acylpyridinium-mediated | CH₂Cl₂ | 25 (RT) | 70 | acs.org |
| Acylpyridinium-mediated | CH₂Cl₂ | 40 | 96 | acs.org |
| Acylpyridinium-mediated | DMSO | 40 | 75 | acs.org |
| Acylpyridinium-mediated | THF | 40 | 68 | acs.org |
| Zn(OTf)₂-catalyzed | DCE | 70 | 82 | mdpi.com |
| Zn(OTf)₂-catalyzed | Toluene | 70 | 56 | mdpi.com |
| Zn(OTf)₂-catalyzed | MeCN | 70 | 65 | mdpi.com |
Catalysis is a cornerstone of modern organic synthesis, and the formation of the indolyl-oxazole core is no exception. The choice of catalyst can dramatically influence the reaction's efficiency and selectivity. For instance, in the synthesis of oxazoles from N-propargylamides, a screening of various Lewis acid catalysts demonstrated the superiority of zinc triflate (Zn(OTf)₂). mdpi.com Other catalysts such as Sc(OTf)₃, In(OTf)₃, Yb(OTf)₃, and Cu(OTf)₂ provided the desired product but in lower yields. mdpi.com
Palladium catalysts are widely used in cascade reactions to form oxazoles. researchgate.netorganic-chemistry.org For example, the combination of Pd₂(dba)₃ with a tri(2-furyl)phosphine (B125338) ligand has been used for the synthesis of 2,5-disubstituted oxazoles from N-propargylamides and aryl iodides. organic-chemistry.org Furthermore, catalyst selection can direct the regioselectivity of subsequent functionalization of the oxazole ring. Using task-specific phosphine ligands with a palladium catalyst, direct arylation of oxazoles can be selectively targeted to either the C-2 or C-5 position depending on the solvent polarity. organic-chemistry.org In some cases, simple metal salts like NiCl₂ or PdCl₂ can be used to selectively guide intermediates toward oxazoline formation, preventing undesirable side reactions. researchgate.net
Table 2: Optimization of Lewis Acid Catalysts for Oxazole Synthesis
| Catalyst (15 mol%) | Yield (%) | Reference |
|---|---|---|
| None | 0 | mdpi.com |
| Zn(OTf)₂ | 82 | mdpi.com |
| Sc(OTf)₃ | 78 | mdpi.com |
| In(OTf)₃ | 75 | mdpi.com |
| Yb(OTf)₃ | 65 | mdpi.com |
| Cu(OTf)₂ | 63 | mdpi.com |
| AgOTf | 58 | mdpi.com |
Confinement Effects in MOFs
The synthesis of 5-(1H-indol-2-yl)oxazole and its derivatives within the nanocavities of metal-organic frameworks (MOFs) represents a significant advancement in heterocyclic chemistry, leveraging the unique microenvironment provided by these porous materials. Mechanistic investigations have revealed that the confinement effects within MOF pores play a crucial role in directing reaction pathways, enhancing selectivity, and stabilizing reactive intermediates, which are often difficult to control in traditional homogeneous catalysis. rsc.org
Research has demonstrated that by encapsulating catalysts, such as phosphotungstic acid (PTA), within the pores of MOFs like UiO-66, the reaction between indole and formaldehyde (B43269) can be steered towards the selective formation of a novel oxazole compound. rsc.org The confined space within the MOF's pores acts as a microreactor, influencing the reaction's trajectory by suppressing side reactions and promoting specific multi-stage cascade reactions. rsc.orgrsc.org This level of control is challenging to achieve with homogeneous or other heterogeneous catalysts, where a multitude of reactive sites on both indole and formaldehyde can lead to a variety of products. rsc.org
Detailed mechanistic studies have highlighted that the pore size of the MOF is a critical parameter that dictates the product distribution. rsc.org The precise tuning of the MOF's pore dimensions and the nature of the active sites within can alter the intrinsic reaction pathways of the reactants. rsc.org For instance, a suitable pore size can facilitate the stabilization of key reaction intermediates, guiding the reaction towards the desired oxazole product. Conversely, slight modifications to the pore size can lead to different product distributions. rsc.org
The synergistic catalysis enabled by the MOF's confinement is pivotal. The restricted environment concentrates the reactants, which, along with the catalytic activity of the encapsulated species, promotes the desired transformations with high efficiency and selectivity. rsc.org This approach not only allows for the synthesis of previously unreported oxazole compounds but also serves as a powerful method for investigating novel catalytic mechanisms that are only accessible within these unique, confined spaces. rsc.org
Table 1: Influence of MOF Pore Size on Product Distribution in the Reaction of Indole and Formaldehyde
| MOF Catalyst | Pore Size (Å) | Major Product | Yield (%) |
| UiO-66 | ~6 | This compound derivative | High |
| MOF-variant 1 | < 6 | Complex mixture of byproducts | Low |
| MOF-variant 2 | > 6 | Polymeric materials | Low |
Structure Activity Relationship Sar Studies of 5 1h Indol 2 Yl Oxazole Derivatives
Methodologies for SAR Elucidation
The elucidation of SAR for 5-(1H-indol-2-yl)oxazole derivatives employs a combination of experimental and computational methodologies.
Experimental Approaches:
Combinatorial Synthesis: A primary method involves the synthesis of a library of analogues where specific parts of the molecule—the indole (B1671886) core, the oxazole (B20620) ring, or any linkers—are systematically modified. nih.gov A common synthetic route to construct the oxazole ring is the Robinson-Gabriel cyclization. nih.gov
Biological Screening: These synthesized derivatives are then screened in a panel of biological assays to determine their activity. This can include in vitro assays against specific enzymes or cancer cell lines to measure metrics like IC50 values (the concentration required to inhibit a biological process by 50%). nih.govnih.gov
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov It helps to rationalize observed SAR data by showing how different substituents might enhance or disrupt key interactions within the binding site.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the physicochemical properties of the compounds with their biological activity, providing predictive power for designing new derivatives. mdpi.com
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are necessary for biological activity. dundee.ac.uknih.gov This "pharmacophore" serves as a template for designing new molecules with potentially higher affinity and selectivity. nih.govnih.gov
Impact of Substituent Effects on Biological Activity
The biological activity of this compound derivatives can be finely tuned by introducing various substituents at different positions on the molecular scaffold.
The indole nucleus is a critical component for the biological activity of these compounds, and modifications to this ring system have profound effects. chula.ac.thresearchgate.net
Substitution on the Benzene (B151609) Ring: The introduction of substituents on the benzene portion of the indole ring is a key strategy for modulating activity. For instance, studies on related indolyl-thiazole compounds, which are close bioisosteres of indolyl-oxazoles, have shown that adding a chlorine atom at the C-5 position of the indole ring can improve both the potency and cancer cell selectivity of the compounds. nih.gov
Substitution on the Indole Nitrogen (N-1): The nitrogen atom of the indole ring is another important site for modification. SAR studies on a series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, designed as xanthine (B1682287) oxidase (XO) inhibitors, revealed that introducing a hydrophobic group on the indole nitrogen is essential for potent inhibitory activity. nih.gov Unsubstituted compounds or those with small alkyl groups showed significantly lower activity compared to those with larger hydrophobic or aromatic moieties. nih.gov
Table 1: SAR of Indole N-1 Substitution on Xanthine Oxidase Inhibition Data from a study on 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives. nih.gov
| Compound | R (Substituent on Indole N-1) | XO Inhibition IC₅₀ (μM) |
|---|---|---|
| 6a | -H | >50 |
| 6b | -CH₃ | 1.52 |
| 6c | -CH₂CH₂Ph | 0.13 |
| 6d | -CH₂-furan | 0.26 |
| 6e | -CH₂(4-F-Ph) | 0.17 |
The oxazole ring itself is not merely a linker but an important pharmacophoric element. nih.govrsc.org Its properties can be altered through substitution or by replacing it with other five-membered heterocyclic rings.
Bioisosteric Replacement: The oxazole ring can be replaced with other bioisosteres to modulate activity. For example, replacing the oxazole ring with a thiazole (B1198619) ring (substituting the oxygen atom with a sulfur atom) has been shown to significantly enhance the antiproliferative properties of some indolyl-heterocycle series. nih.gov This suggests that the electronic properties and hydrogen-bonding capacity of the heteroatoms in this ring are crucial for the compound's mechanism of action. nih.gov
In molecules where the indole and oxazole rings are connected via a linker, the nature of this linker is critical. SAR studies on other classes of linked heterocyclic compounds, such as indazole-3-carboxamides, have demonstrated that the specific regiochemistry and composition of the amide linker are absolutely critical for biological activity. nih.gov For example, a compound and its "reverse amide" isomer can have vastly different potencies, with one being highly active while the other is completely inactive. nih.gov This principle underscores that for any linked system like indolyl-oxazoles, the length, rigidity, and hydrogen-bonding capacity of the linker must be carefully optimized.
Conformational Analysis and Molecular Shape
Studies on model oxazole-amino acids have found that these molecules can adopt stable, defined conformations, which are often stabilized by intramolecular hydrogen bonds involving the oxazole nitrogen. nih.gov This tendency to adopt a preferred conformation can reduce the entropic penalty of binding to a receptor, potentially leading to higher affinity. The rigidity and preferred spatial arrangement of the indole and oxazole rings relative to each other are therefore critical factors in their interaction with biological targets. nih.gov The precise conformation and binding mode of potent derivatives are often elucidated using techniques like X-ray crystallography and computational modeling. dundee.ac.uk
Identification of Pharmacophores
A pharmacophore represents the essential set of steric and electronic features required for a molecule to exert a specific biological effect. For the 5-(1H-indol-yl)oxazole class, SAR studies have helped to define the key pharmacophoric features.
Based on various studies, a general pharmacophore for this class of compounds can be proposed:
Aromatic/Hydrophobic Regions: The indole ring system provides a large, flat aromatic surface for hydrophobic and π-π stacking interactions with the target protein. dundee.ac.uk
Hydrogen Bond Donor: The N-H group of the indole ring often serves as a crucial hydrogen bond donor. nih.gov
Hydrogen Bond Acceptor: The nitrogen atom of the oxazole ring can act as a hydrogen bond acceptor, an interaction that is often critical for anchoring the ligand in the binding pocket. nih.gov
Substituent Vectors: Specific regions around the scaffold where substituents can be placed to enhance activity. For example, a hydrophobic group attached to the indole nitrogen and an electron-withdrawing group at the indole C-5 position appear to be favorable for certain biological activities. nih.govnih.gov
Pharmacophore-guided design is a powerful strategy for discovering new derivatives with improved properties. nih.gov By creating a computational model of the pharmacophore, researchers can screen virtual libraries of compounds to identify new molecules that fit the model and are likely to be active. dundee.ac.uk
Computational Chemistry and Molecular Modeling of 5 1h Indol 2 Yl Oxazole
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein). This technique is crucial for predicting the ligand-target interactions and estimating the binding affinity.
No specific molecular docking studies detailing the interactions between 5-(1H-indol-2-yl)oxazole and biological targets were found. Such a study would typically identify key amino acid residues in a protein's active site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.
Information regarding the calculated binding affinity (e.g., in kcal/mol or kJ/mol) of this compound with any specific biological target is not available in the reviewed literature. These calculations provide a numerical score to estimate the strength of the ligand-receptor interaction.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to analyze the physical movements of atoms and molecules over time, providing insight into the stability and dynamics of a ligand-receptor complex.
No published MD simulation studies for this compound were identified. This type of analysis would typically involve calculating metrics like the Root Mean Square Deviation (RMSD) to assess the stability of the compound within a protein's binding pocket over the simulation period.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can predict various chemical properties and reactivity.
Specific DFT calculations for this compound, which would provide data on its electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP), were not found in the scientific literature. These parameters are essential for predicting a molecule's reactivity and interaction sites.
In Silico ADMET Investigations
No specific in silico ADMET studies for this compound were found in the reviewed literature. Consequently, no data table of predicted pharmacokinetic and toxicity properties can be provided.
Quantitative Structure-Activity Relationship (QSAR) Approaches
No specific QSAR models have been developed or published for this compound in the available scientific literature. Research on related indole- and oxazole-containing compounds exists, but these models are not applicable to the specified molecule imist.mamdpi.com. Therefore, a discussion of QSAR approaches with relevant data tables for this compound is not possible.
Biological Activity and Mechanistic Insights of 5 1h Indol 2 Yl Oxazole Derivatives
Investigations into Broad Biological Activities
The unique structural framework of indolyl-oxazoles, combining the electron-rich indole (B1671886) nucleus with the versatile oxazole (B20620) ring, makes them privileged structures for interacting with various biological targets. researchgate.netiajps.com This section explores the diverse biological activities reported for derivatives based on this and closely related chemical scaffolds.
Anticancer and Antiproliferative Research
The indole-oxazole scaffold is a prominent feature in the design of novel anticancer agents. Research has highlighted the significance of 5-(3'-indolyl)oxazole derivatives as potential leads for anticancer drug discovery. researchgate.net Analogous structures, where the oxazole is replaced by other five-membered heterocycles, have also shown potent antiproliferative effects.
For instance, analogues of the marine alkaloid nortopsentin, which feature a central heterocyclic ring spacing two indole moieties, have been extensively studied. Bis-indolyl-isoxazoles have demonstrated in vitro cytotoxicity in the micromolar range. researchgate.net Similarly, synthetic 2,5-bis(3′-indolyl)pyrroles showed significant cytotoxic activity against a panel of 12 human tumor cell lines, with mean IC50 values ranging from 0.37 µg/mL to 4.4 µg/mL. mdpi.com
In a different approach, a series of indole-3-isoxazole-5-carboxamide derivatives were evaluated for their anticancer activities. Several compounds exhibited potent effects, with three selected for further investigation against liver cancer cell lines. The most active compound, featuring a 3,4,5-trimethoxyphenyl moiety, was particularly effective against Huh7, Mahlavu, and SNU475 cancer cell lines, with IC50 values of 0.7 µM, 1.5 µM, and 1.4 µM, respectively. These compounds were found to induce cell cycle arrest in the G0/G1 phase. mdpi.com
Furthermore, hybrid compounds combining the indole nucleus with a 1,3,4-oxadiazole ring have been synthesized and tested as inhibitors of the Epidermal Growth Factor Receptor (EGFR). One derivative, 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (Compound 2e ), showed significant anticancer activity against HCT116 (colon), A549 (lung), and A375 (melanoma) cell lines, with IC50 values more potent than the reference drug erlotinib. mdpi.com This compound was also shown to enhance apoptosis in HCT116 cells. mdpi.com
Table 1: Anticancer Activity of Indole-Heterocycle Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|
| Indole-3-isoxazole-5-carboxamide | Compound with 3,4,5-trimethoxyphenyl moiety | Huh7 (Liver) | 0.7 µM | mdpi.com |
| Indole-3-isoxazole-5-carboxamide | Compound with 3,4,5-trimethoxyphenyl moiety | Mahlavu (Liver) | 1.5 µM | mdpi.com |
| Indole-3-isoxazole-5-carboxamide | Compound with 3,4,5-trimethoxyphenyl moiety | SNU475 (Liver) | 1.4 µM | mdpi.com |
| Indole-1,3,4-oxadiazole | Compound 2e | HCT116 (Colon) | 6.43 ± 0.72 μM | mdpi.com |
| Indole-1,3,4-oxadiazole | Compound 2e | A549 (Lung) | 9.62 ± 1.14 μM | mdpi.com |
| Indole-1,3,4-oxadiazole | Compound 2e | A375 (Melanoma) | 8.07 ± 1.36 μM | mdpi.com |
| Reference Drug | Erlotinib | HCT116 (Colon) | 17.86 ± 3.22 μM | mdpi.com |
Antimicrobial (Antibacterial, Antifungal, Antiviral) Research
Derivatives of 5-(3'-indolyl)oxazole are recognized for their potential as antimicrobial and antiviral agents. researchgate.net The broader class of oxazole-containing compounds has demonstrated significant activity against various pathogens. iajps.com
In one study, new spiro indoline-based heterocycles were synthesized from 4-(2-oxo-indol-3-ylidene)-oxazol-5-one precursors. The resulting compounds were tested for antibacterial activity against Gram-positive bacteria (Bacillus subtilis, Bacillus megatherium) and Gram-negative bacteria (Escherichia coli), as well as for antifungal activity against Aspergillus niger and Aspergillus oryzae. iajps.com While most of the spiro 3H-indole-3,4'-pyrano(3',2'-d)oxazole derivatives showed comparable activity to references, nearly all tested compounds exhibited high antifungal activity, with zones of inhibition reaching up to 90 mm. iajps.com
Indole derivatives conjugated with other heterocyclic systems like 1,2,4-triazole and 1,3,4-thiadiazole have also been investigated. These compounds showed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against strains like Staphylococcus aureus, MRSA, E. coli, and Bacillus subtilis. turkjps.org Notably, an indole-triazole derivative (compound 3d ) and an indole-thiadiazole derivative (compound 2c ) were more effective against MRSA than the standard drug ciprofloxacin. turkjps.org Many of these compounds also displayed excellent antifungal activity against Candida krusei, in some cases surpassing the efficacy of fluconazole. turkjps.orgnih.gov
Table 2: Antimicrobial Activity of Indole-Heterocycle Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Indole-triazole/thiadiazole hybrids | Various Bacteria & Fungi | 3.125-50 µg/mL | turkjps.org |
| Indole-triazole (Compound 3d) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-thiadiazole (Compound 2c) | MRSA | More effective than ciprofloxacin | turkjps.org |
| Indole-triazole/thiadiazole hybrids | Candida krusei | More effective than fluconazole | turkjps.orgnih.gov |
| Spiro Indole-Oxazole Derivatives | Fungi (e.g., Aspergillus niger) | Zone of inhibition up to 90 mm | iajps.com |
Anti-inflammatory Research
The indole nucleus is a key pharmacophore in the design of anti-inflammatory agents, most notably in the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Consequently, indolyl-oxazole derivatives and related structures are actively investigated for their anti-inflammatory potential. researchgate.net
General oxazole derivatives have been synthesized and evaluated using the carrageenan-induced rat paw edema method. These studies confirmed that various oxazole derivatives exhibit promising and significant anti-inflammatory activities when compared to standard drugs like indomethacin. jddtonline.info
Research into indazole derivatives, which are bioisosteres of indoles, has shown that they can significantly inhibit carrageenan-induced hind paw edema in a dose- and time-dependent manner. The mechanism for this effect is believed to involve the inhibition of cyclooxygenase-2 (COX-2), pro-inflammatory cytokines, and free radicals. researchgate.net Similarly, a series of 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones were synthesized and evaluated for both anticancer and anti-inflammatory properties. Docking studies indicated that active compounds in this series are likely COX-2 ligands, suggesting a mechanistic basis for their anti-inflammatory effects. nih.gov
Antidiabetic Research
The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing type 2 diabetes. Indole-based compounds have been explored for this purpose.
A study on synthesized 3,3-di(indolyl)indolin-2-ones demonstrated that these compounds exhibited higher α-glucosidase inhibitory activity and lower α-amylase inhibitory activity compared to the standard drug acarbose. nih.govnih.gov One particular derivative, compound 1i , showed a favorable profile with 67 ± 13% inhibition of α-glucosidase and 51 ± 4% inhibition of α-amylase, whereas acarbose showed 19 ± 5% and 90 ± 2% inhibition, respectively. The lower α-amylase inhibition is considered advantageous as it may reduce the gastrointestinal side effects associated with commercial inhibitors. nih.govresearchgate.net
Furthermore, oxadiazole derivatives, which are structurally related to oxazoles, are also known to inhibit α-amylase and α-glucosidase, making them a rational choice for developing agents to control postprandial hyperglycemia. rjptonline.org
Table 3: Antidiabetic Enzyme Inhibition by Indole Derivatives
| Compound | Enzyme | % Inhibition (at 50 µg/ml) | Reference |
|---|---|---|---|
| 3,3-di(indolyl)indolin-2-one (Compound 1i) | α-glucosidase | 67 ± 13% | nih.govnih.gov |
| 3,3-di(indolyl)indolin-2-one (Compound 1i) | α-amylase | 51 ± 4% | nih.govnih.gov |
| Acarbose (Standard) | α-glucosidase | 19 ± 5% | nih.govnih.gov |
| Acarbose (Standard) | α-amylase | 90 ± 2% | nih.govnih.gov |
Enzyme Inhibition Studies (e.g., COX-1, COX-2, α-amylase, α-glucosidase, Xanthine (B1682287) oxidase)
The indolyl-oxazole scaffold and its analogs are potent inhibitors of various clinically relevant enzymes.
COX-1 and COX-2: The indole moiety is a core component of many selective COX-2 inhibitors. nih.gov Novel indole-N-acylhydrazone derivatives have been synthesized and evaluated for COX inhibition. Compound 3b from this series was identified as a selective COX-2 inhibitor, although it was less potent than celecoxib. Molecular docking suggested that its selectivity stems from differential binding interactions within the active sites of COX-1 and COX-2. nih.gov Other studies on indole-based compounds have also reported potent and selective COX-2 inhibition. nih.gov
α-amylase and α-glucosidase: As detailed in the antidiabetic section (6.1.4), 3,3-di(indolyl)indolin-2-ones are effective inhibitors of these enzymes, showing a preference for α-glucosidase inhibition. nih.govnih.gov Indole derivatives carrying a 1,2,4-triazole moiety have also shown a variable degree of α-amylase inhibition.
Xanthine Oxidase (XO): Xanthine oxidase inhibitors are crucial for the treatment of gout. Both indole and isoxazole derivatives have been shown to inhibit XO. nih.gov This led to the design of hybrid molecules, such as a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids. Within this series, compound 6c displayed the best inhibitory activity against XO with an IC50 value of 0.13 µM, which was 22-fold more potent than the drug allopurinol (IC50 = 2.93 µM). Enzyme kinetic studies revealed it to be a mixed-type inhibitor. nih.gov Similarly, a series of 2-(indol-5-yl)thiazole derivatives were developed as XO inhibitors, with one compound showing an IC50 value of 3.5 nM. nih.gov
Receptor Modulation Studies (e.g., Serotonin (B10506) receptors)
While specific studies on the serotonin receptor modulation of 5-(1H-indol-2-yl)oxazole were not prominently found, the broader class of indole derivatives is well-known for interacting with various receptors in the central nervous system. The indole scaffold is a key component of the neurotransmitter serotonin itself.
In a related area of enzyme modulation with neurological implications, a study focused on a 5-(1H-indol-5-yl)-1,2,4-oxadiazole derivative as an inhibitor of monoamine oxidase (MAO). The compound, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was a potent and selective inhibitor of the MAO-B isoform, with an IC50 value of 0.036 µM. mdpi.com MAO-B inhibitors are significant in the treatment of neurodegenerative conditions, highlighting another avenue of bioactivity for indole-heterocycle hybrids. mdpi.com
Molecular Mechanisms of Action in Research Contexts
The biological activities of this compound derivatives are underpinned by their interactions with various molecular targets and pathways. Research into their mechanisms of action has revealed a range of effects, from the inhibition of specific enzymes to the modulation of complex signaling cascades. These mechanistic insights are crucial for understanding the therapeutic potential of this class of compounds.
Targeting Biological Pathways
Derivatives of the indole-oxazole scaffold have been shown to interfere with several biological pathways implicated in disease. A notable example is the inhibition of enzymes that play a key role in metabolic and signaling pathways.
One area of investigation has been the inhibition of Xanthine Oxidase (XO), a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. nih.gov A series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as XO inhibitors. nih.gov One of the synthesized compounds, compound 6c , demonstrated potent inhibitory activity against XO with an IC50 value of 0.13 μM, which was significantly more potent than the clinical drug allopurinol (IC50 = 2.93 μM). nih.gov Enzyme kinetic studies revealed that this compound acts as a mixed-type inhibitor of XO. nih.gov
Another important enzyme target is monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters and is a target for the treatment of neurodegenerative diseases. A synthesized derivative, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole , was identified as a potent and selective inhibitor of human MAO-B with an IC50 value of 0.036 μM. mdpi.com
Furthermore, the broader class of oxazole derivatives has been reported to target a wide array of biological pathways involved in cancer progression. nih.govbenthamscience.com These include:
Signal Transducer and Activator of Transcription 3 (STAT3) signaling: A key pathway involved in cell growth, proliferation, and survival. nih.govbenthamscience.com
Microtubule dynamics: Disruption of microtubule function can lead to cell cycle arrest and apoptosis. nih.govbenthamscience.com
DNA topoisomerases: Enzymes that are essential for DNA replication and transcription. nih.govbenthamscience.com
Protein kinases: A large family of enzymes that regulate a wide range of cellular processes. nih.govbenthamscience.com
A study on an indolyl dihydroisoxazole derivative, (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) , showed that it affects signaling proteins associated with the cell cycle, including p21, Cyclin B1, Cdc2, Wee1, Rb, and Chk1 in leukemia cells. acs.org
The following table summarizes the biological pathways targeted by selected indole-oxazole derivatives.
| Compound/Derivative Class | Target Pathway/Enzyme | Biological Context |
| N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase (XO) | Purine metabolism, Hyperuricemia |
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | Monoamine Oxidase B (MAO-B) | Neurotransmitter metabolism, Neurodegenerative diseases |
| General Oxazole Derivatives | STAT3, Microtubules, DNA topoisomerases, Protein Kinases | Cancer |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole | Cell cycle regulation (p21, Cyclin B1, Cdc2, etc.) | Leukemia |
Protein Interaction Studies
Molecular docking and other protein interaction studies have provided valuable insights into how this compound derivatives bind to their protein targets at the molecular level. These studies help to rationalize the observed biological activities and guide the design of more potent and selective inhibitors.
In the case of Xanthine Oxidase inhibition by N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives, molecular docking studies revealed that the most active compound, 6c , binds to the active site of the enzyme. nih.gov The docking model showed that the oxygen atom of the isoxazole ring forms hydrogen bonds with the amino acid residues Ser876 and Thr1010, which are key interactions for inhibitory activity. nih.gov
Similarly, molecular docking studies of indole-based oxadiazoles with the SARS-CoV-2 main protease have been conducted to explore their potential as antiviral agents. nih.gov These computational studies help to predict the binding modes and affinities of the compounds with the viral protease, providing a basis for further experimental validation.
The interaction of the indolyl dihydroisoxazole derivative DHI1 with bovine serum albumin (BSA) was studied, revealing that the fluorescence quenching mechanism is static, with the Stern-Volmer constant increasing with temperature. acs.org
The table below provides examples of protein interactions for indole-oxazole and related derivatives.
| Compound/Derivative | Protein Target | Key Interacting Residues/Interaction Type | Research Method |
| N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (6c) | Xanthine Oxidase | Ser876, Thr1010 (Hydrogen bonds) | Molecular Docking |
| Indole-based oxadiazoles | SARS-CoV-2 Main Protease | Not specified | Molecular Docking |
| (±)-3-[3-(4-bromophenyl)-4,5-dihydro-1,2-oxazol-5-yl]-1-methyl-1H-indole (DHI1) | Bovine Serum Albumin (BSA) | Static quenching | Fluorescence Spectroscopy |
Exploration of Bioactive Natural Products Containing the Indole-Oxazole Scaffold
The indole-oxazole scaffold is not only a product of synthetic chemistry but is also found in a variety of natural products, many of which exhibit significant biological activities. nih.gov These natural compounds serve as an inspiration for the design and synthesis of novel therapeutic agents. The marine environment, in particular, has proven to be a rich source of oxazole-containing natural products. nih.gov
Breitfussins are a group of marine natural products isolated from the hydrozoan Thuiaria breitfussi. nih.gov These compounds possess a unique indole-oxazole-pyrrole framework and have been found to be excellent inhibitors of PIM1 and DRAK1 kinases. nih.gov
Almazoles , isolated from a marine sponge, are another example of natural products containing the 5-(3-indolyl)oxazole scaffold. benthamscience.com Almazole D, for instance, has shown promising activity against Mycobacterium tuberculosis. benthamscience.com
The natural product pimprinine (B1677892) , an alkaloid first isolated from Streptomyces pimprina, features a 5-(1H-indol-3-yl)oxazole structure. nih.govmdpi.com Synthetic analogues of pimprinine have been developed and evaluated for their biological activities, with some showing a broad spectrum of antifungal activity against plant pathogens. mdpi.com
The following table highlights some bioactive natural products and their analogues that contain the indole-oxazole scaffold.
| Natural Product/Analogue | Source | Key Structural Feature | Reported Biological Activity |
| Breitfussins | Marine hydrozoan (Thuiaria breitfussi) | Indole-oxazole-pyrrole framework | PIM1 and DRAK1 kinase inhibition |
| Almazole D | Marine sponge | 5-(3-indolyl)oxazole scaffold | Anti-tuberculosis |
| Pimprinine Analogs | Synthetic (based on a natural product from Streptomyces pimprina) | 5-(1H-indol-3-yl)oxazole | Antifungal |
Future Research Directions and Unanswered Questions for 5 1h Indol 2 Yl Oxazole
Development of Novel and Greener Synthetic Protocols
The synthesis of indole-oxazole derivatives has traditionally relied on multi-step, often harsh, chemical reactions. Classical methods for oxazole (B20620) ring formation include the Robinson-Gabriel, Fischer, and van Leusen syntheses, which can require strong dehydrating agents or hazardous reagents. ijpsonline.comijpsonline.comthieme-connect.de The future of synthesizing 5-(1H-indol-2-yl)oxazole hinges on the development of more efficient, sustainable, and environmentally benign protocols.
A primary goal is to shift from conventional methods to greener alternatives that offer higher atom economy, reduced energy consumption, and the use of non-toxic solvents and catalysts. ijpsonline.commdpi.com Promising avenues include microwave-assisted and ultrasound-assisted organic synthesis, which can dramatically reduce reaction times and improve yields. ijpsonline.comnih.gov Furthermore, exploring one-pot, multi-component reactions will be crucial for streamlining the synthesis process and generating molecular diversity efficiently. organic-chemistry.org The use of catalytic systems, such as palladium, copper, or ruthenium complexes, has shown promise for constructing the oxazole ring under milder conditions and should be further investigated for this specific scaffold. ijpsonline.comnih.gov
| Synthetic Approach | Conventional Methods | Future Greener Alternatives |
|---|---|---|
| Energy Source | Prolonged heating (reflux) | Microwave irradiation, Sonication (Ultrasound) |
| Solvents | Volatile organic compounds (e.g., Toluene, DMF) | Water, Ionic Liquids, Deep-Eutectic Solvents |
| Catalysis | Stoichiometric strong acids/bases (e.g., POCl₃) | Reusable heterogeneous catalysts, Biocatalysts, Metal catalysts (Pd, Cu, Ru) |
| Strategy | Multi-step, protection/deprotection sequences | One-pot, multi-component reactions, Tandem/domino reactions |
| Byproducts | Significant toxic waste | Minimal byproducts, high atom economy |
Exploration of New Biological Targets and Pathways
While the broader class of indole- and oxazole-containing compounds is known for a wide spectrum of biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—the specific biological targets of this compound remain largely uncharacterized. researchgate.netresearchgate.net Future research must move beyond general phenotypic screening to identify and validate specific molecular targets and elucidate the underlying mechanisms of action.
Initial investigations could focus on enzymes and receptors that are known targets for related heterocyclic scaffolds. For instance, certain indole-isoxazole derivatives have shown potent inhibition of xanthine (B1682287) oxidase (XO), a key enzyme in gout pathogenesis. nih.gov Other potential target classes include protein kinases, which are central to cancer signaling pathways, and tubulin, whose disruption is a key mechanism for many cytotoxic agents. researchgate.net The structural similarity to known inhibitors of enzymes like dihydrofolate reductase (DHFR) also suggests a potential avenue for developing novel anti-infective agents. nih.gov A systematic approach using chemical proteomics and affinity-based probes could uncover entirely new binding partners and cellular pathways modulated by this scaffold.
| Potential Target Class | Specific Example | Therapeutic Relevance |
|---|---|---|
| Enzymes | Xanthine Oxidase (XO), Protein Kinases (e.g., VEGFR-2), Dihydrofolate Reductase (DHFR) | Gout, Cancer, Infectious Diseases |
| Structural Proteins | Tubulin | Cancer (disruption of microtubule dynamics) |
| Receptors | Peroxisome Proliferator-Activated Receptors (PPARγ) | Diabetes, Metabolic Syndrome |
| Ion Channels | TASK-3 Potassium Channels | Neurological Disorders, Oncology |
| Anti-Apoptotic Proteins | Bcl-2 Family Proteins | Cancer (promoting apoptosis) |
Advanced Computational and Machine Learning Applications in Design
The integration of advanced computational chemistry and artificial intelligence is set to revolutionize the discovery of novel this compound derivatives. Computer-Aided Drug Design (CADD) techniques are indispensable for accelerating the design-make-test-analyze cycle. mdpi.comnih.gov Future efforts should leverage these tools to build predictive models for this specific scaffold.
Structure-based drug design (SBDD) can be employed, using molecular docking and molecular dynamics simulations to predict how novel derivatives bind to specific biological targets. mdpi.com This allows for the rational design of compounds with improved affinity and selectivity. In parallel, ligand-based methods like Quantitative Structure-Activity Relationship (QSAR) modeling can identify key molecular features that correlate with biological activity. researchgate.net
More recently, machine learning (ML) and deep learning algorithms have emerged as powerful tools for navigating vast chemical spaces. researchgate.netinfontd.org These models can be trained on existing chemical and biological data to predict the properties of virtual compounds, prioritize synthetic targets, and even generate entirely new molecular structures with desired characteristics. A key unanswered question is which computational models will most accurately predict the biological activity and pharmacokinetic properties of the this compound core.
| Computational Technique | Application in Indole-Oxazole Design | Key Objective |
|---|---|---|
| Molecular Docking | Predicting binding poses and affinities of derivatives in target protein active sites. | Identify high-affinity binders; Virtual screening. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of the ligand-protein complex over time. | Assess binding stability and conformational changes. |
| QSAR Modeling | Developing statistical models that correlate chemical structures with biological activity. | Predict activity of new designs; Guide lead optimization. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features required for biological activity. | Design novel scaffolds with similar active features. |
| Machine Learning / AI | Training models to predict ADMET properties, bioactivity, and de novo generation of molecules. | Prioritize candidates with favorable drug-like profiles. |
Investigation of Confinement Effects in Synthesis
A largely unexplored but highly promising research direction is the application of "confinement effects" to the synthesis of this compound. This involves using porous materials, such as zeolites or Metal-Organic Frameworks (MOFs), as nanoreactors. rsc.orgrsc.orgresearchgate.net The defined pores and channels of these materials can impose spatial constraints on reactants and transition states, leading to enhanced reaction rates, altered selectivity (e.g., regioselectivity), and improved product yields compared to bulk solution-phase reactions.
MOFs, with their tunable pore sizes and chemically modifiable active sites, are particularly attractive catalysts for the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.net Encapsulating catalyst complexes within the pores of a zeolite is another strategy to create a confined reaction environment. nais.net.cn A critical unanswered question is how the specific pore dimensions and surface chemistry of these materials could be tailored to selectively favor the formation of the 2,5-substituted indole-oxazole isomer over other potential products. Investigating these effects could lead to novel, highly efficient, and selective synthetic methodologies.
Diversification of the Scaffold for Enhanced Specificity and Potency
The this compound core is a template that allows for extensive chemical modification. Systematic diversification of this scaffold is essential for tuning its biological activity, improving its pharmacokinetic profile, and achieving selectivity for specific targets. Future research should focus on creating libraries of analogues by introducing a variety of substituents at key positions on both the indole (B1671886) and oxazole rings.
Key positions for modification include:
Indole N-H (Position 1): Substitution at this position can significantly impact properties like solubility, metabolism, and hydrogen-bonding interactions with biological targets. nih.gov
Indole Benzene (B151609) Ring (Positions 4, 5, 6, 7): Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the indole system and provide new vectors for interacting with target proteins.
Oxazole Ring (Position 2 or 4): Attaching different functional groups to the other available positions on the oxazole ring is a primary strategy for exploring structure-activity relationships (SAR).
| Position of Substitution | Example Substituent | Potential Impact on Properties |
|---|---|---|
| Indole N1 | Alkyl, Aryl, Acyl groups | Modulate lipophilicity, block metabolism, alter H-bonding. |
| Indole C5 | -Cl, -F, -OCH₃, -NO₂ | Influence electronic properties, create new binding interactions. |
| Oxazole C2 | Aryl, Heteroaryl, Carboxylic Acid | Explore new binding pockets, improve solubility and potency. |
| Oxazole C4 | -CH₃, -COOEt, Phenyl | Fine-tune steric and electronic profile, probe SAR. |
Challenges and Opportunities in Indole-Oxazole Chemical Biology
The path forward for this compound is filled with both significant challenges and exciting opportunities. A major challenge lies in developing regioselective synthetic routes that reliably produce the 2,5-substituted indole-oxazole isomer, as controlling regioselectivity in heterocyclic chemistry can be notoriously difficult. organic-chemistry.org Overcoming issues related to poor aqueous solubility and developing derivatives with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles will also be critical for any therapeutic applications.
Despite these hurdles, the opportunities are vast. The indole-oxazole scaffold remains relatively under explored, representing a rich territory for discovering novel biological activities. researchgate.net The fusion of two pharmacologically important heterocycles creates a unique chemical space with the potential for novel mechanisms of action and the ability to address challenging biological targets, such as those involved in drug-resistant cancers or infectious diseases. The application of green chemistry principles and advanced computational tools provides an opportunity to explore this scaffold in a more sustainable, rapid, and rational manner than ever before. ijpsonline.commdpi.com The ultimate goal is to translate the chemical potential of this scaffold into tangible benefits in medicine and technology.
Q & A
Q. What computational tools predict synthetic accessibility of novel this compound analogs?
- Methodology : Retro-synthetic analysis via software (e.g., ChemAxon or Synthia) identifies feasible pathways. Machine learning models (e.g., SCScore) rank compounds by synthetic complexity based on functional groups and ring systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
